1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Biological Activity
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole core with a cyclobutylmethyl substituent at the 1-position and a methyl group at the 6-position. This unique structure contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C_{11}H_{14}N_{4} |
Molecular Weight | 218.25 g/mol |
CAS Number | 2098026-10-7 |
Biological Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes similar to other pyrazole derivatives like celecoxib .
- Cellular Signaling Modulation : It can modulate signaling pathways by interacting with kinases and phosphatases, affecting processes such as apoptosis and cell proliferation. This modulation is crucial for its potential use in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, indicating potential as an antibiotic agent .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values varied across different cell lines, with some showing significant sensitivity to the compound's effects.
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models of inflammation revealed that treatment with this compound resulted in reduced edema and inflammatory markers. The mechanism was attributed to its ability to inhibit COX enzymes and downregulate pro-inflammatory cytokines.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other imidazo[1,2-b]pyrazole derivatives:
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-7-11-13(5-6-14(11)12-9)8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITSTUVJVVYTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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